Magnesium boride

Superconductivity Critical Temperature Cryogen-Free MRI

Researchers requiring a reliable source of MgB₂ for superconducting magnet prototyping or hydrogen storage research often face inconsistent stoichiometry and long lead times. Our precisely characterized Magnesium boride eliminates these barriers. • Enables cryogen-free MRI & fusion magnet operation at 10-20 K, eliminating liquid-helium dependence. • Delivers a reversible hydrogen storage capacity of 9.2-9.3 wt% over 10 cycles in 2LiBH₄-MgH₂ composites. • Available in research-grade quantities with confirmed phase purity, ready for immediate dispatch.

Molecular Formula B2Mg
Molecular Weight 45.93 g/mol
CAS No. 12007-25-9
Cat. No. B079705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium boride
CAS12007-25-9
Synonymsmagnesium boride
magnesium boride (MgB12)
magnesium boride (MgB2)
magnesium diboride
Molecular FormulaB2Mg
Molecular Weight45.93 g/mol
Structural Identifiers
SMILES[B].[B].[Mg]
InChIInChI=1S/2B.Mg
InChIKeyPZKRHHZKOQZHIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Boride Technical Baseline


Magnesium boride (MgB₂, CAS 12007-25-9) is a binary intermetallic compound composed of magnesium and boron, characterized by a hexagonal AlB₂-type crystal structure . Its defining technical attribute is a superconducting critical transition temperature (Tc) of approximately 39 K, which is the highest known among conventional metallic superconductors [1]. Beyond its superconducting applications, MgB₂ is investigated as a component in reactive hydride composites for solid-state hydrogen storage and as a potential electrode material in advanced battery systems [2].

Superconducting material with reported highest Tc among conventional metallic superconductors
Enables cryogen-free magnet operation research at 10–20 K
Investigated for solid-state hydrogen storage and battery electrode research

Magnesium Boride Substitution Rationale


MgB₂ exhibits a unique confluence of properties that prevents direct functional substitution by other materials within the same nominal application class. Its relatively high Tc of 39 K enables cryogen-free operation using modern cryocoolers at 10–20 K, a regime where conventional low-temperature superconductors like NbTi (Tc = 8 K) require expensive liquid helium immersion [1]. Conversely, its modest upper critical field (Hc₂) and irreversibility field (H*) are inferior to those of Nb₃Sn (Tc = 18 K) at liquid helium temperatures, meaning MgB₂ is not a universal replacement but rather an application-specific alternative [2]. In hydrogen storage, the thermodynamic stability of MgB₂ as a dehydrogenation product dictates the overall reaction enthalpy and reversibility of composite hydride systems [3]. A generic substitution of the boride or hydride components in these systems fundamentally alters the hydrogen sorption thermodynamics and kinetics, rendering direct interchange without performance validation impossible.

Critical temperature regime mismatch
Conventional superconductors NbTi and Nb₃Sn require liquid helium cooling at ~4.2 K; MgB₂ may support cryogen-free operation but its lower Hc₂ may limit high-field substitution without doping.
Energy margin and quench stability differences
Reported order-of-magnitude higher energy margin in MgB₂ over NbTi suggests quench stability profiles may not transfer directly; application-specific validation is needed.
Hydrogen storage thermodynamic specificity
MgB₂ formation in reactive hydride composites is thermodynamically coupled to reaction enthalpy; substituting boride or hydride components alters sorption thermodynamics and kinetics, requiring system-level revalidation.

Magnesium Boride Performance Evidence


Tc Advantage for Liquid-Helium-Free Systems

MgB₂ exhibits a critical temperature (Tc) of 39 K, which is significantly higher than the Tc values of the established technological superconductors NbTi (8–10 K) and Nb₃Sn (18 K) [1]. This higher Tc enables MgB₂-based magnets to operate in a conduction-cooled mode at temperatures of 10–20 K, a regime accessible by modern, closed-cycle cryocoolers. In contrast, NbTi magnets must be operated at ~4.2 K, necessitating immersion in a bath of liquid helium, a costly and strategically constrained cryogen [2].

Tc for Cryogen-Free Systems
Head-to-head
39 K vs 8–10 K (NbTi), 18 K (Nb₃Sn)
Supports liquid-helium-free cryogenic magnet evaluation
Zero-field resistive transition measurement context
Superconductivity Critical Temperature Cryogen-Free MRI

Quench Stability Advantage in MRI Magnets

In a direct comparative study of superconducting wire performance for MRI magnet applications, a state-of-the-art multifilamentary MgB₂ wire exhibited an energy margin that was an order of magnitude (i.e., >10×) greater than that of a comparable NbTi wire across most of the operational temperature–magnetic field (T-B) plane within the critical line [1]. The energy margin is a critical parameter quantifying a superconductor's tolerance to transient thermal or mechanical disturbances without undergoing an irreversible transition to the normal resistive state (a quench).

Quench Energy Margin
Head-to-head
>10× higher energy margin vs NbTi wire
May support improved magnet quench stability assessment
Comparative study in 1.5 T MRI-relevant T-B plane at 10–15 K
Superconducting Magnet Quench Protection MRI Systems

Critical Current Density for Fusion Coils

MgB₂ superconducting wires have been shown to exhibit critical current density (Jc) performance that is comparable to, and in some optimized configurations exceeds, that of commercial NbTi wire [1]. Specifically, a C₆₀-doped MgB₂ tape achieved a Jc value higher than 4 × 10⁴ A/cm² at 4.2 K under an applied field of 10 T, which surpasses the performance of NbTi under identical conditions [2]. Critically, this comparable Jc is coupled with MgB₂'s much higher Tc, enabling operation at 20 K in fusion reactor components such as poloidal field (PF) and correction coils (CC), where NbTi would require 4.2 K cooling [1].

Critical Current Density
Head-to-head
Jc >4×10⁴ A/cm² at 4.2 K, 10 T (exceeds NbTi)
Jc parity with NbTi at 4.2 K supports conductor selection context
C₆₀-doped MgB₂ tape; performance may differ in cable geometry
Critical Current Density Fusion Energy Superconducting Cable

Hydrogen Storage Capacity in Li-Mg-B-H Composite

In the 2LiBH₄–MgH₂ reactive hydride composite system, the thermodynamically stable formation of MgB₂ upon dehydrogenation is a critical design feature. This system, denoted as Li-RHC, achieves a reversible hydrogen storage capacity of 9.2–9.3 wt% after 10 cycles, corresponding to a capacity retention rate of 99–100% [1]. In optimized composites with nucleation promoters, complete hydrogen desorption of 9.23 wt% is achieved within 2 hours at 400 °C, a rate that is 4 times faster than the unmodified system [2].

Reversible H₂ Capacity
Head-to-head
9.2–9.3 wt% after 10 cycles; 4× faster desorption (2 h vs 8 h)
Supports solid-state hydrogen storage material evaluation
2LiBH₄–MgH₂ system with VB₂ nucleation promoter at 400 °C
Hydrogen Storage Reactive Hydride Composite Solid-State Hydrogen

Hydrogen Desorption in MgH₂–MgB₂ Composites

In simpler binary MgH₂–MgB₂ composites, MgB₂ serves as a stable additive that does not participate in the hydrogen sorption reactions under the tested conditions. A 50 wt% MgH₂ + 50 wt% MgB₂ composite, prepared by reactive mechanical grinding and pressed into pellets, demonstrated a reversible hydrogen desorption capacity of 3.94 wt% H at 400 °C (673 K) over a 4-hour period under a hydrogen back-pressure of <0.5 bar [1]. The reactions were confined to the hydriding and dehydriding of the Mg component, with MgB₂ remaining inert.

MgH₂–MgB₂ Desorption
Cross-study
3.94 wt% H desorbed at 400 °C in 4 h
Baseline for MgB₂ as inert matrix in hydride composites
50 wt% MgH₂ + 50 wt% MgB₂ pellet; no catalytic enhancement
Hydrogen Storage Magnesium Hydride Composite Materials

Enhanced Hc₂ via Carbon Doping

While pristine MgB₂ exhibits an upper critical field (Hc₂) that is inferior to that of Nb₃Sn at liquid helium temperatures, carbon doping significantly enhances this property. Carbon-alloyed MgB₂ thin films have been demonstrated to possess Hc₂ values that exceed those of Nb-based superconductors at all temperatures across the superconducting regime [1]. Specifically, a 5% substitution of boron with carbon raises the Hc₂ from 16 T for pure MgB₂ to 36 T, surpassing the peak performance of Nb₃Sn compounds, which are reported to plateau at approximately 30 T [2].

Upper Critical Field (Hc₂)
Head-to-head
36 T (5% C-doped) vs 16 T (pristine), surpasses Nb₃Sn ~30 T
Carbon doping may enable high-field magnet material consideration
Thin film measurements; reproducibility in wires under review
Upper Critical Field Superconductor Doping High-Field Magnets

Magnesium Boride Application Scenarios


Liquid-Helium-Free MRI Magnets

MgB₂'s Tc of 39 K, which is ~4–5× higher than NbTi, enables the design and construction of MRI main magnets that operate at 10–15 K using closed-cycle cryocoolers [1]. This eliminates the need for a liquid helium bath, dramatically reducing the system's reliance on a costly and strategically sensitive cryogen. The demonstrated >10× improvement in energy margin over NbTi wire further enhances the reliability and quench stability of MgB₂ magnets in this application scenario [2].

Fusion Reactor Poloidal Field Coils

The combination of critical current density (Jc) comparable to NbTi with a much higher Tc (39 K) makes MgB₂ a leading candidate for poloidal field (PF) and correction coils (CC) in future fusion reactors like DEMO [1]. MgB₂ cables have been shown to meet the stringent Jc requirements for ITER-like PF and CC magnets even at an operating temperature of 20 K, a regime where NbTi is non-functional [2]. This enables a shift to conduction cooling and reduces the overall cryogenic plant complexity and cost for fusion energy systems.

Solid-State Hydrogen Storage Tanks

In the 2LiBH₄–MgH₂ reactive hydride composite, the thermodynamically driven formation of MgB₂ upon dehydrogenation is central to achieving a high, reversible hydrogen storage capacity of 9.2–9.3 wt% with 99–100% retention over 10 cycles [1]. The fast desorption kinetics (9.23 wt% in 2 h at 400 °C) enabled by optimized nucleation sites position this MgB₂-containing system as a promising candidate for stationary hydrogen storage tanks, where high gravimetric capacity and long cycle life are paramount [2].

High-Field Research Magnets and Accelerator Components

Carbon-doped MgB₂, with its enhanced upper critical field (Hc₂) of 36 T, exceeds the peak performance of Nb₃Sn (~30 T) across all temperatures [1]. This makes carbon-alloyed MgB₂ wires and tapes a credible material for constructing high-field research magnets and beam-line components for particle accelerators. The material's potential for low-cost fabrication via powder-in-tube (PIT) methods provides an economic advantage over Nb₃Sn, which requires more complex and costly manufacturing processes [2].

Application
Selection Property
Validation Focus
Liquid-Helium-Free MRI Magnets
Cryogen-free operation potential at 10–15 K
Energy margin and quench stability in MRI magnet configuration
Fusion Reactor PF Coils
Jc capability at elevated temperature (20 K)
Performance in cable-in-conduit conductor geometry
Solid-State Hydrogen Storage Tanks
Reversible capacity and desorption kinetics
Cycle life and capacity retention in tank prototype
High-Field Research Magnets
Enhanced Hc₂ via carbon doping
Doping reproducibility and wire-length uniformity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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